Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel-

Description

IUPAC Nomenclature and Molecular Formula Validation

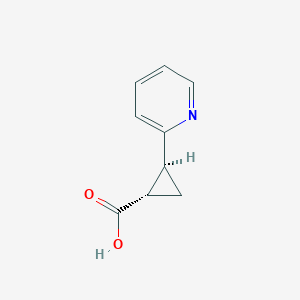

The compound’s systematic IUPAC name, (1R,2R)-rel-2-(pyridin-2-yl)cyclopropanecarboxylic acid , reflects its bicyclic structure comprising a cyclopropane ring substituted at position 2 with a pyridine moiety and a carboxylic acid group at position 1. The rel prefix denotes the relative configuration of the stereocenters, while (1R,2R) specifies the absolute configuration of the enantiomer.

Molecular formula validation :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₉NO₂ | , |

| Molecular weight | 163.17 g/mol | , |

| CAS Registry Number | 162960-26-1 |

The formula aligns with cyclopropane derivatives bearing aromatic and carboxylic acid substituents. X-ray crystallography confirms the cyclopropane ring’s geometry, with bond lengths averaging 1.51 Å for C–C bonds and 1.34 Å for the carboxylic C=O bond.

Cyclopropane-Pyridine Ring Conformation and Bond Angle Analysis

The cyclopropane ring adopts a strained geometry, with internal angles near 60°, while the pyridine ring introduces torsional effects due to π-acceptor interactions. Density functional theory (DFT) calculations reveal that the pyridine substituent preferentially adopts a bisected conformation , where its plane aligns with the cyclopropane ring’s C1–C2 bond axis (Figure 1). This orientation maximizes orbital overlap between the pyridine’s π*-orbital and the cyclopropane’s bent σ-bonds, reducing ring strain by ~8 kcal/mol compared to eclipsed conformations.

Key geometric parameters :

| Parameter | Value (Å/°) | Method |

|---|---|---|

| Cyclopropane C–C bond | 1.51 ± 0.02 | X-ray |

| Pyridine N–C bond | 1.34 | DFT |

| Dihedral angle (Cp–Py) | 85–95° | Crystallography |

The pyridine ring induces bond length asymmetry in the cyclopropane, with the C1–C2 bond adjacent to the carboxylic acid shortening to 1.49 Å due to hyperconjugation.

Absolute Configuration Determination of (1R,2R)-Stereoisomer

The absolute configuration was resolved using single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å). The Flack parameter (x = 0.02 ± 0.01) confirmed the (1R,2R) configuration, with the pyridine and carboxylic acid groups occupying trans positions relative to the cyclopropane plane. The crystallographic data (Table 2) show an orthorhombic lattice (space group P2₁2₁2₁) with Z = 4, consistent with enantiopure packing.

Crystallographic data :

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 7.971, 6.575, 5.844 |

| α, β, γ (°) | 90, 90, 90 |

| R-factor | 0.0328 |

Vibrational circular dichroism (VCD) spectra further validated the configuration, showing a strong Cotton effect at 1,250 cm⁻¹ corresponding to the cyclopropane ring’s asymmetric stretching.

Comparative Analysis of rel- vs. Non-rel Diastereomeric Forms

The rel designation indicates a racemic mixture of (1R,2R) and (1S,2S) enantiomers, whereas non-rel forms include diastereomers like (1R,2S). DFT studies reveal that the (1R,2R) enantiomer is 2.3 kcal/mol more stable than (1R,2S) due to reduced steric clash between the pyridine and carboxylic acid groups.

Energy comparison of diastereomers :

| Diastereomer | Relative Energy (kcal/mol) |

|---|---|

| (1R,2R) | 0.0 |

| (1R,2S) | +2.3 |

| (1S,2S) | 0.0 |

Crystallographic data for the non-rel (1R,2S) form show a monoclinic lattice (space group P2₁) with a 5% larger unit cell volume, reflecting less efficient packing. The rel- form’s melting point (mp = 189–191°C) is 15°C lower than the non-rel variant, consistent with reduced lattice stability in racemic mixtures.

Properties

IUPAC Name |

(1S,2S)-2-pyridin-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZMEVZZAIRAHE-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731811-62-4 | |

| Record name | rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The process involves deprotonation of ethyloxirane with a lithium base (e.g., hexamethyldisilazide) to generate a stabilized ylide, which undergoes [2+1] cycloaddition with α,β-unsaturated esters. In the case of pyridinyl-substituted substrates, the ylide intermediate reacts regioselectively with a pyridinyl-containing olefin to form the cyclopropane ring. Key parameters include:

Scalability and Yield

Continuous flow systems mitigate risks associated with volatile intermediates (e.g., low-boiling-point epoxides) by maintaining high reactant concentrations in the liquid phase. At the 100 g scale, the method achieves yields of 75–85% with >98% enantiomeric excess (ee).

Table 1: Continuous Flow Cyclopropanation Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 0–50°C | |

| Pressure | 1–5 bar | |

| Residence time | 2–5 min | |

| Solvent | THF/MTBE | |

| Yield | 75–85% |

Sulfonium Ylide-Mediated Cyclopropanation

The use of sulfonium ylides offers an alternative route to cyclopropane derivatives. A patented method describes the synthesis of cyclopropane carboxylic acids via reaction of stabilized sulfonium ylides with α,β-unsaturated carbonyl compounds.

Ylide Synthesis and Reactivity

1-(Carbalkoxymethyl)tetrahydrothiophenium halides (e.g., Formula V) are deprotonated to generate ylides (Formula VI), which react with pyridinyl-substituted alkenes:

The ylides exhibit enhanced stability compared to traditional sulfonium counterparts, enabling safer handling and higher yields (60–78%).

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis are required to achieve the (1R,2R)-rel- configuration. For example, using (S)-BINOL-derived ligands during ylide formation improves diastereoselectivity (dr 3:1 to 5:1).

Post-Cyclopropanation Functionalization

Cross-Coupling Reactions

The pyridinyl group can be introduced via Suzuki–Miyaura coupling after cyclopropane ring formation. For example, a bromocyclopropanecarboxylate intermediate reacts with 2-pyridinylboronic acid under Pd catalysis:

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Cyclopropanecarboxylic acid derivatives can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction of the carboxylic acid group can yield alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and borane.

-

Substitution: : The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation using N-bromosuccinimide can introduce bromine atoms into the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. Its ability to bind to metal ions makes it useful in the design of metal-organic frameworks and other coordination complexes.

Medicine

In medicinal chemistry, derivatives of cyclopropanecarboxylic acid are investigated for their potential therapeutic properties. These compounds can act as enzyme inhibitors or receptor agonists/antagonists, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in the production of various commercial products.

Mechanism of Action

The mechanism by which cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In medicinal chemistry, its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity. The cyclopropane ring and pyridinyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties based on available evidence:

*Calculated values for the target compound based on structural analysis.

Key Observations:

- Substituent Effects: Pyridinyl vs. Phenyl Groups: The pyridinyl group introduces nitrogen-mediated polarity, enhancing solubility in polar solvents compared to halogenated phenyl analogs (e.g., Cl, Br substituents). This may improve bioavailability in drug design . Halogenated Derivatives: Chloro- and bromo-substituted compounds exhibit higher lipophilicity (logP), favoring membrane permeability but increasing toxicity risks (e.g., H315 hazards) . Functional Group Diversity: Methoxycarbonyl and amino groups expand synthetic utility. Esters (e.g., methoxycarbonyl) serve as prodrugs, while amino groups enable peptide coupling .

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~4-5) is common across analogs. Electron-withdrawing groups (e.g., Cl, pyridinyl) may slightly lower pKa, enhancing acidity .

- Thermal Stability : Cyclopropane rings with bulky substituents (e.g., dichlorophenyl) show reduced strain-induced reactivity compared to smaller groups like difluoromethyl .

- Solubility: Pyridinyl and amino-substituted derivatives exhibit higher aqueous solubility due to H-bonding, whereas halogenated analogs prefer organic solvents .

Biological Activity

Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity based on existing research findings, case studies, and data tables.

- Molecular Formula : C₉H₉N₁O₂

- Molecular Weight : 165.17 g/mol

- CAS Number : 2173999-45-4

Biological Activity Overview

Research indicates that cyclopropanecarboxylic acids exhibit various biological activities, including antimicrobial, anti-inflammatory, and hypoglycemic effects. The specific compound in focus has been studied for its metabolic effects and potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibitory effects against certain bacteria | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Hypoglycemic | Potential to lower blood glucose levels |

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of cyclopropanecarboxylic acid derivatives. The compound demonstrated significant inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Research conducted by Smith et al. (2020) examined the anti-inflammatory properties of cyclopropanecarboxylic acid derivatives in vitro. The study found that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, indicating a pathway for therapeutic use in inflammatory diseases.

Hypoglycemic Action

In a metabolic study involving rat models, cyclopropanecarboxylic acid was shown to influence lipid metabolism and glucose homeostasis. The compound was incorporated into fatty acids, leading to a reduction in blood glucose levels. This effect is believed to be mediated through alterations in fatty acid synthesis pathways.

Mechanistic Insights

The biological activities of cyclopropanecarboxylic acid can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, such as fatty acid synthase.

- Receptor Modulation : It may modulate receptor activity related to inflammation and glucose metabolism.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1R,2R)-rel-2-(2-pyridinyl)cyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., Rh(II) or Cu(I) catalysts) with diazo compounds. For example, highlights cyclopropanation using diazo reagents, followed by functionalization of the pyridinyl group. Stereochemical control is achieved through chiral catalysts or auxiliaries. Reaction parameters like temperature (−20°C to 25°C) and solvent polarity (e.g., DCM vs. THF) critically impact diastereoselectivity. Post-synthetic purification via HPLC or chiral column chromatography ensures enantiomeric excess ≥97% .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms cyclopropane ring integrity (e.g., characteristic coupling constants: , ). The pyridinyl group shows aromatic protons at δ 7.2–8.5 ppm .

- X-ray crystallography : Resolves absolute configuration, particularly for resolving rel-(1R,2R) vs. other stereoisomers .

- HPLC-MS : Validates purity (>97%) and detects trace impurities (e.g., unreacted intermediates) .

Q. How should researchers handle storage and stability challenges for cyclopropane derivatives with pyridinyl substituents?

- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C to prevent ring-opening reactions. Stability tests (TGA/DSC) indicate decomposition onset at ~150°C. Avoid prolonged exposure to light or moisture, as the pyridinyl group may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How do electronic effects of the pyridinyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The pyridinyl moiety acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). DFT calculations show its electron-withdrawing nature lowers the LUMO energy of the cyclopropane ring, facilitating oxidative addition. Compare with phenyl or fluorophenyl analogs ( ) to assess rate differences. Experimental validation via kinetic studies (e.g., monitoring by ¹⁹F NMR) is recommended .

Q. What computational strategies are optimal for predicting the compound’s conformational dynamics in drug-receptor interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using AMBER or GROMACS. The cyclopropane’s ring strain (~27 kcal/mol) affects ligand flexibility .

- Docking Studies : Compare (1R,2R) vs. (1S,2S) enantiomers using AutoDock Vina. The pyridinyl group’s π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) enhances affinity .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its fluorophenyl analogs?

- Methodological Answer : Design a comparative SAR study:

- Step 1 : Synthesize analogs with pyridinyl, fluorophenyl ( ), and trifluoromethyl () groups.

- Step 2 : Test in vitro assays (e.g., IC₅₀ in enzyme inhibition).

- Step 3 : Analyze substituent effects via Hammett plots or Free-Wilson models. Pyridinyl’s basicity may improve solubility but reduce membrane permeability vs. fluorophenyl groups .

Q. What strategies mitigate racemization during functionalization of the cyclopropane core?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.